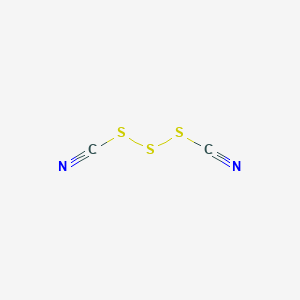
Trisulfide, dicyano-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisulfide, dicyano- is an organosulfur compound with the chemical formula ( \text{C}_2\text{N}_2\text{S}_3 ) It is characterized by the presence of three sulfur atoms and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions: Trisulfide, dicyano- can be synthesized through various methods, including the coupling of disulfides with sulfur sources. One common method involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF) to produce disulfanyl anions, which then react with organothiosulfonates to form trisulfides . Another method involves the use of 9-fluorenylmethyl disulfides as precursors under mild conditions .
Industrial Production Methods: Industrial production of trisulfide, dicyano- typically involves the use of readily available substrates and mild reaction conditions to ensure high yield and purity. The process may include the preparation of disulfanyl derivatives followed by their reaction with aliphatic and aromatic thiols .
化学反应分析
Types of Reactions: Trisulfide, dicyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form disulfides or thiols.
Substitution: Trisulfide, dicyano- can participate in substitution reactions where one or more sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Disulfides or thiols.
Substitution: Various organosulfur compounds depending on the substituents used.
科学研究应用
Trisulfide, dicyano- has several applications in scientific research:
作用机制
The mechanism of action of trisulfide, dicyano- involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. In antimicrobial applications, trisulfide compounds disrupt bacterial cell membranes and interfere with metabolic processes . In anticancer research, they induce apoptosis and inhibit cell proliferation through pathways such as STAT3/PKC-δ and MAPK signaling .
相似化合物的比较
- Diallyl trisulfide
- Dimethyl trisulfide
- Trisulfane (hydrogen trisulfide)
- Antimony trisulfide
- Arsenic trisulfide
- Bismuth trisulfide
Comparison: Trisulfide, dicyano- is unique due to the presence of cyano groups, which impart distinct electronic properties compared to other trisulfides. For example, diallyl trisulfide and dimethyl trisulfide are primarily studied for their biological activities, while trisulfane is known for its role in hydrogen sulfide release . Inorganic trisulfides like antimony trisulfide and arsenic trisulfide are used in materials science and pyrotechnics .
属性
CAS 编号 |
57670-85-6 |
|---|---|
分子式 |
C2N2S3 |
分子量 |
148.2 g/mol |
IUPAC 名称 |
(cyanodisulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S3/c3-1-5-7-6-2-4 |
InChI 键 |
MIZBWIBHGBTKCY-UHFFFAOYSA-N |
规范 SMILES |
C(#N)SSSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


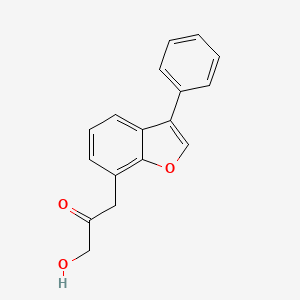
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
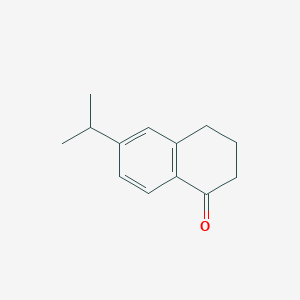
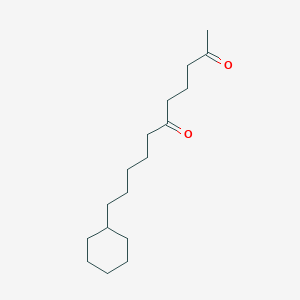
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

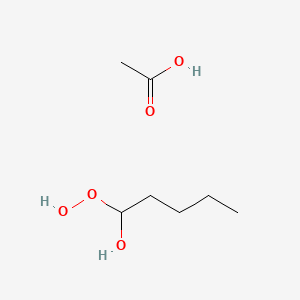
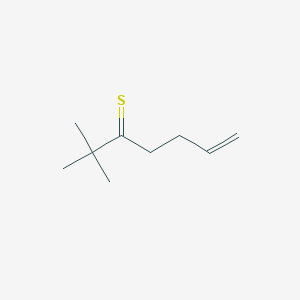
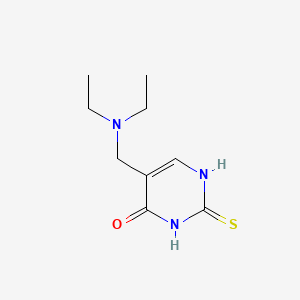
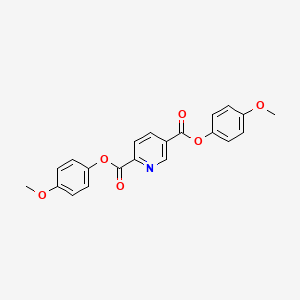

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)

